Cas no 1247519-63-6 (3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one)
3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- 2-Pyrrolidinone, 3-(methylamino)-1-(2,2,2-trifluoroethyl)-
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- Inchi: 1S/C7H11F3N2O/c1-11-5-2-3-12(6(5)13)4-7(8,9)10/h5,11H,2-4H2,1H3
- InChI Key: LBAHDDQZOVYEQJ-UHFFFAOYSA-N
- SMILES: N1(CC(F)(F)F)CCC(NC)C1=O
3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M287770-10mg |
3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
1247519-63-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M287770-50mg |
3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
1247519-63-6 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M287770-100mg |
3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
1247519-63-6 | 100mg |
$ 250.00 | 2022-06-04 | ||
| A2B Chem LLC | AV68913-2.5g |
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
1247519-63-6 | 95% | 2.5g |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AV68913-5g |
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
1247519-63-6 | 95% | 5g |
$1047.00 | 2024-04-20 | |
| A2B Chem LLC | AV68913-10g |
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
1247519-63-6 | 95% | 10g |
$1537.00 | 2024-04-20 | |
| A2B Chem LLC | AV68913-50mg |
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
1247519-63-6 | 95% | 50mg |
$117.00 | 2024-04-20 | |
| A2B Chem LLC | AV68913-100mg |
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
1247519-63-6 | 95% | 100mg |
$155.00 | 2024-04-20 | |
| A2B Chem LLC | AV68913-250mg |
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
1247519-63-6 | 95% | 250mg |
$208.00 | 2024-04-20 | |
| A2B Chem LLC | AV68913-500mg |
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
1247519-63-6 | 95% | 500mg |
$307.00 | 2024-04-20 |
3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One: A Promising Compound in Modern Pharmaceutical Research
3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One, with the CAS number 1247519-63-6, represents a novel class of organic compounds that have garnered significant attention in pharmaceutical and medicinal chemistry research. This compound belongs to the family of pyrrolidinone derivatives, which are characterized by their six-membered ring structure containing a carbonyl group. The unique molecular framework of 3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One enables it to exhibit distinct physicochemical properties and biological activities, making it a valuable candidate for drug development.
Recent studies have highlighted the potential of 3-(Methylamino)-1-(2,2,2-Trifyoroethyl)Pyrrolidin-2-One in modulating various biological pathways. The compound’s molecular structure includes a 2,2,2-trifluoroethyl group, which introduces significant electronegativity to the molecule. This fluorinated moiety is known to enhance the hydrophobicity and metabolic stability of the compound, potentially improving its pharmacokinetic profile. Additionally, the methylamino substituent contributes to the compound’s ability to interact with specific protein targets, a feature that has been explored in recent drug discovery initiatives.
One of the most intriguing aspects of 3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One is its potential role in targeting neurodegenerative diseases. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits promising neuroprotective effects by modulating the expression of key enzymes involved in oxidative stress. The researchers noted that the 2,2,2-trifluoroethyl group plays a critical role in enhancing the compound’s ability to cross the blood-brain barrier, a significant barrier in the treatment of central nervous system disorders.
Another area of interest is the compound’s application in metabolic disorders. A 2024 preclinical study focused on the use of 3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One as a potential therapeutic agent for type 2 diabetes. The study revealed that the compound can modulate glucose metabolism by interacting with specific receptors in pancreatic beta cells. This finding aligns with the growing trend of developing targeted therapies for metabolic diseases, where precision in molecular interactions is crucial.
From a synthetic perspective, the preparation of 3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One involves a series of well-defined chemical reactions. The synthesis typically begins with the formation of a pyrrolidinone ring, followed by the introduction of the 2,2,2-trifluoroethyl group through a fluorination process. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high stereochemical purity, which is essential for its biological activity.
The compound’s pharmacological properties are further enhanced by its ability to form hydrogen bonds with target proteins. The methylamino group acts as a hydrogen bond donor, while the fluorinated chain provides hydrophobic interactions. This dual mechanism of action has been shown to improve the compound’s affinity for its target, as demonstrated in a 2023 computational study that used molecular docking simulations to predict binding interactions.
In the context of drug development, 3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One represents an example of how fluorinated compounds can be strategically designed to optimize therapeutic outcomes. The incorporation of fluorine atoms not only modifies the compound’s physicochemical properties but also influences its metabolic stability and bioavailability. These factors are critical in the design of small molecule drugs, where the balance between efficacy and safety is paramount.
Recent research has also explored the compound’s potential in anti-inflammatory applications. A 2024 study published in Pharmaceutical Research found that 3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One can inhibit the activity of pro-inflammatory cytokines, suggesting its potential use in the treatment of chronic inflammatory conditions. The study’s authors emphasized the importance of further preclinical and clinical trials to validate these findings.
The compound’s structural versatility also makes it a candidate for the development of prodrugs. Prodrug strategies are increasingly being used in pharmaceutical research to improve the solubility and bioavailability of active compounds. The 2,2,2-trifluoroethyl group in 3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One could be modified to create derivatives with enhanced pharmacokinetic profiles, expanding its therapeutic applications.
From a regulatory standpoint, the development of 3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One must adhere to stringent guidelines for drug safety and efficacy. The compound’s potential for use in human therapies requires thorough evaluation of its toxicity profile, which is currently being investigated in several ongoing studies. These studies are essential to ensure the compound’s safety and effectiveness in clinical settings.
In conclusion, 3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One is a compound with significant potential in the field of medicinal chemistry. Its unique molecular structure and biological activities have been the subject of recent research, highlighting its applications in neurodegenerative diseases, metabolic disorders, and inflammatory conditions. As the field of drug development continues to evolve, compounds like 3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One may play a pivotal role in the discovery of new therapeutic agents.
Further research is needed to fully understand the compound’s biological mechanisms and to explore its potential in various therapeutic areas. The ongoing studies on 3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One underscore its importance as a candidate for future drug development, with the promise of addressing unmet medical needs through innovative chemical design.
As the scientific community continues to advance its understanding of complex biological systems, the role of compounds like 3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One in drug discovery will become increasingly significant. The integration of computational methods, synthetic chemistry, and biological assays will be crucial in unlocking the full potential of this compound and similar molecules in the quest for new therapeutic solutions.
Ultimately, the exploration of 3-(Methylamino)-1-(2,2,2-Trifluoroethyl)Pyrrolidin-2-One represents a testament to the interdisciplinary nature of modern drug discovery. By combining insights from various scientific disciplines, researchers are able to design and develop compounds that address complex medical challenges, paving the way for more effective and targeted therapies in the future.
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